2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFNA, and it has been extensively studied for its unique properties and potential uses.
Wirkmechanismus
DFNA exerts its antifungal and anticancer effects by inhibiting the activity of certain enzymes, such as CYP51 and Topoisomerase II. These enzymes are essential for the growth and survival of fungi and cancer cells, respectively. By inhibiting their activity, DFNA can effectively kill these cells.
Biochemical and Physiological Effects:
DFNA has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and anticancer properties, DFNA has been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be due to the compound's ability to modulate the activity of certain signaling pathways, such as the NF-kB and Nrf2 pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DFNA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied, making it a well-characterized compound. Additionally, DFNA has a relatively low toxicity profile, making it safe for use in cell culture and animal studies. However, DFNA also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DFNA. One area of interest is the development of new antifungal drugs based on the structure of DFNA. Additionally, DFNA has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in treating various types of cancer. Finally, DFNA has been shown to have anti-inflammatory and antioxidant effects, and further research is needed to determine its potential applications in treating various inflammatory and oxidative stress-related diseases.
Synthesemethoden
DFNA can be synthesized using a variety of methods, including the reaction of 2,6-difluorobenzoyl chloride with 3-(1H-1,2,4-triazol-5-yl)aniline in the presence of a base. The reaction can be carried out in various solvents, including dichloromethane, toluene, or dimethylformamide. The resulting product is DFNA, which can be purified using various methods, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DFNA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFNA has been shown to have potent antifungal activity, making it a potential candidate for the development of new antifungal drugs. Additionally, DFNA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O/c16-11-5-2-6-12(17)13(11)15(22)20-10-4-1-3-9(7-10)14-18-8-19-21-14/h1-8H,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOWEJKHUSDQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.